![molecular formula C11H18N4O4 B8602594 tert-butyl N-methyl-N-[2-(3-nitropyrazol-1-yl)ethyl]carbamate](/img/structure/B8602594.png)
tert-butyl N-methyl-N-[2-(3-nitropyrazol-1-yl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-methyl-N-[2-(3-nitropyrazol-1-yl)ethyl]carbamate is a synthetic organic compound that features a pyrazole ring substituted with a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-methyl-N-[2-(3-nitropyrazol-1-yl)ethyl]carbamate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-methyl-N-[2-(3-nitropyrazol-1-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The pyrazole ring can undergo substitution reactions, where different substituents can replace the existing groups on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield tert-Butyl Methyl(2-(3-amino-1H-pyrazol-1-yl)ethyl)carbamate, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Aplicaciones Científicas De Investigación
tert-butyl N-methyl-N-[2-(3-nitropyrazol-1-yl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-methyl-N-[2-(3-nitropyrazol-1-yl)ethyl]carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- tert-Butyl Methyl(2-(3-amino-1H-pyrazol-1-yl)ethyl)carbamate
- tert-Butyl Methyl(2-(3-chloro-1H-pyrazol-1-yl)ethyl)carbamate
- tert-Butyl Methyl(2-(3-methyl-1H-pyrazol-1-yl)ethyl)carbamate
Uniqueness
The uniqueness of tert-butyl N-methyl-N-[2-(3-nitropyrazol-1-yl)ethyl]carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, allows for unique redox chemistry and potential biological activities that are not observed in similar compounds with different substituents .
Propiedades
Fórmula molecular |
C11H18N4O4 |
|---|---|
Peso molecular |
270.29 g/mol |
Nombre IUPAC |
tert-butyl N-methyl-N-[2-(3-nitropyrazol-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H18N4O4/c1-11(2,3)19-10(16)13(4)7-8-14-6-5-9(12-14)15(17)18/h5-6H,7-8H2,1-4H3 |
Clave InChI |
YKMRXARXLGLTGA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CCN1C=CC(=N1)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

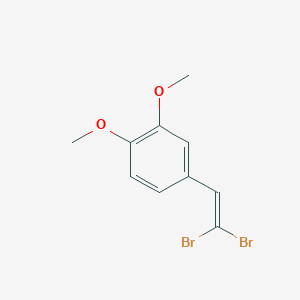
![CarbaMic acid, N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-, 1,1-diMethylethyl ester](/img/structure/B8602518.png)
![Methyl 4-chloro-2-{[3-(ethyloxy)-3-oxopropanoyl]amino}-5-iodobenzoate](/img/structure/B8602536.png)
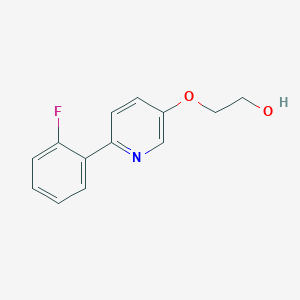
![1-Chloro-4-[(4-methoxybutyl)sulfanyl]benzene](/img/structure/B8602544.png)
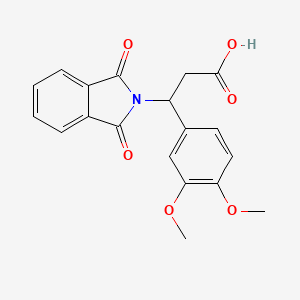
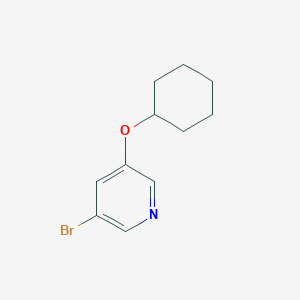
![4,6-dichloro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B8602564.png)
![2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzonitrile](/img/structure/B8602571.png)
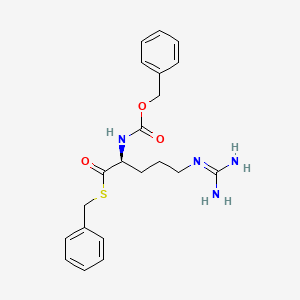
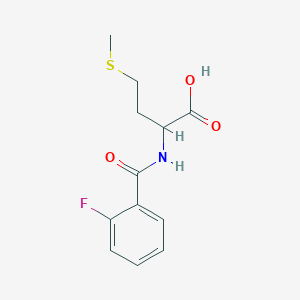
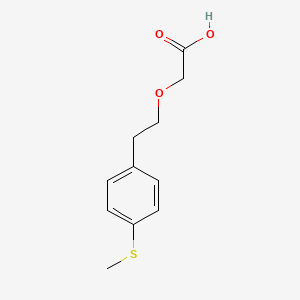
![4-(Methylthio)-7-vinylthieno[3,2-d]pyrimidine](/img/structure/B8602615.png)
![6-Bromo-N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B8602619.png)
